BMS453
Overview
Description
BMS453 is a complex organic compound characterized by its unique structural features
Mechanism of Action
BMS 453, also known as (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, BMS-453, BMS 189453, BMS453, or BMS-189453, is a synthetic retinoid . Here is an overview of its mechanism of action:
Target of Action
BMS 453 primarily targets the retinoic acid receptors (RARs), specifically acting as a RARβ agonist and a RARα/RARγ antagonist . These receptors belong to the steroid nuclear receptor superfamily .
Mode of Action
BMS 453 interacts with its targets by binding to RARβ, activating it, and binding to RARα and RARγ, inhibiting them . This interaction results in changes in the transcriptional activity of these receptors .
Biochemical Pathways
The primary biochemical pathway affected by BMS 453 is the retinoid signaling pathway . By acting as an agonist for RARβ and an antagonist for RARα and RARγ, BMS 453 can influence the transcription of genes regulated by these receptors . Additionally, BMS 453 has been shown to induce active TGFβ , which plays a crucial role in cell growth and differentiation .
Result of Action
BMS 453 has been shown to inhibit breast cell growth predominantly through the induction of active TGFβ . It causes a G1 block in the cell cycle, increasing the proportion of cells in G0/G1 phase and decreasing the proportion of cells in S phase . This results in a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
BMS 453 interacts with retinoic acid receptors, which are nuclear receptors that regulate gene expression . The compound’s interaction with these receptors influences various biochemical reactions within the cell .
Cellular Effects
BMS 453 has been shown to inhibit the proliferation of normal breast cells via the induction of transforming growth factor β (TGFβ) activity, causing G1 arrest . This indicates that BMS 453 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of BMS 453 involves its binding to retinoic acid receptors, leading to changes in gene expression . As an agonist of RARβ and an antagonist of RARα and RARγ, BMS 453 can influence the activity of these receptors and subsequently alter the transcription of target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS453 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the vinyl group: This is achieved through a series of reactions, including Wittig or Heck coupling.
Attachment of the benzoic acid moiety: This final step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BMS453 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
BMS453 has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
BMS453: shares structural similarities with other naphthalene derivatives and benzoic acid analogs.
Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid.
Benzoic acid analogs: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODRPPTYLBGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168213 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166977-43-1 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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